N,N'-BIS[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]SUCCINAMIDE
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Overview
Description
N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide is a complex organic compound featuring indole and sulfonyl groups. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide typically involves the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride derivatives under controlled conditions. The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the sulfonyl chloride, forming the sulfonyl-indole intermediate. This intermediate is then reacted with butanediamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The sulfonyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-pyridinylmethyl)benzamide
- 2H-Indol-2-one, 1,3-dihydro-
Uniqueness
N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide stands out due to its dual indole-sulfonyl structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C32H30N4O6S2 |
---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
N,N//'-bis[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]butanediamide |
InChI |
InChI=1S/C32H30N4O6S2/c37-31(33-25-9-13-27(14-10-25)43(39,40)35-21-19-23-5-1-3-7-29(23)35)17-18-32(38)34-26-11-15-28(16-12-26)44(41,42)36-22-20-24-6-2-4-8-30(24)36/h1-16H,17-22H2,(H,33,37)(H,34,38) |
InChI Key |
RJLNIEYXMBLURU-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |
Origin of Product |
United States |
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